Benzo-30-crown-10
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Overview
Description
Benzo-30-crown-10 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure containing multiple ether groups. This compound, specifically, has a large ring structure with ten oxygen atoms and a benzene ring, which allows it to encapsulate larger cations effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo-30-crown-10 typically involves the reaction of a functionalized catechol with an ethylene glycol ditosylate or di-halogen chain. . The reaction conditions often require the presence of a base, such as potassium carbonate, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo-30-crown-10 undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as halogenation, where halogen atoms are introduced into the benzene ring.
Complexation Reactions: this compound forms stable complexes with cations like sodium, potassium, rubidium, cesium, and thallium.
Common Reagents and Conditions
Halogenation: Molecular halogens or N-halosuccinimides are commonly used for halogenation reactions.
Major Products
Halogenated Derivatives: Halogenation of this compound results in halogenated derivatives, which can be further transformed into other functionalized compounds.
Cation Complexes: The major products of complexation reactions are the stable cation complexes of this compound, which have various applications in chemistry and industry.
Scientific Research Applications
Benzo-30-crown-10 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo-30-crown-10 involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation stabilizes the cation and can alter its reactivity and solubility. The molecular targets are primarily metal cations, and the pathways involved include ion transport and stabilization .
Comparison with Similar Compounds
Similar Compounds
Benzo-18-crown-6: A smaller crown ether with six oxygen atoms, commonly used for complexing smaller cations like potassium.
Dibenzo-24-crown-8: Another crown ether with eight oxygen atoms and two benzene rings, used for complexing larger cations.
Uniqueness
Benzo-30-crown-10 is unique due to its larger ring size, which allows it to encapsulate larger cations more effectively than smaller crown ethers. This makes it particularly useful in applications requiring the stabilization and transport of larger cations .
Properties
CAS No. |
77963-50-9 |
---|---|
Molecular Formula |
C24H40O10 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2,5,8,11,14,17,20,23,26,29-decaoxabicyclo[28.4.0]tetratriaconta-1(34),30,32-triene |
InChI |
InChI=1S/C24H40O10/c1-2-4-24-23(3-1)33-21-19-31-17-15-29-13-11-27-9-7-25-5-6-26-8-10-28-12-14-30-16-18-32-20-22-34-24/h1-4H,5-22H2 |
InChI Key |
BWSWAIJRFXRRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCOC2=CC=CC=C2OCCOCCOCCOCCO1 |
Origin of Product |
United States |
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